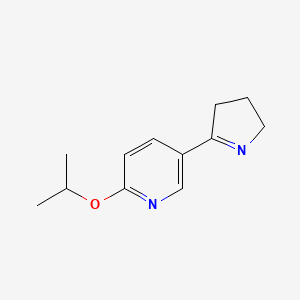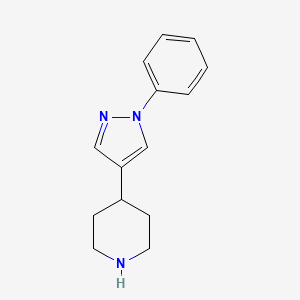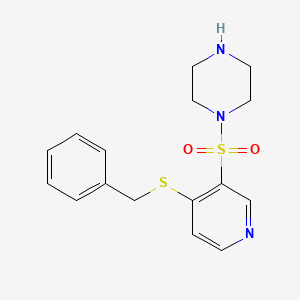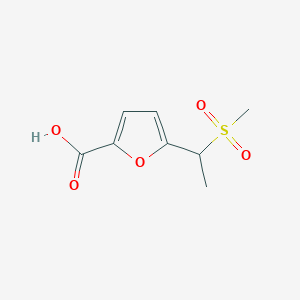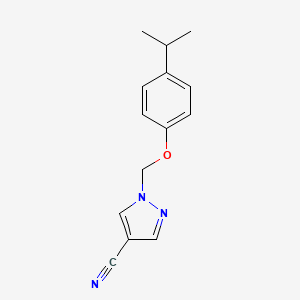
1-((4-Isopropylphenoxy)methyl)-1H-pyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-Isopropylphenoxy)methyl)-1H-pyrazole-4-carbonitrile is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a phenoxy group and an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Isopropylphenoxy)methyl)-1H-pyrazole-4-carbonitrile typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-isopropylphenol with an appropriate alkylating agent to form the 4-isopropylphenoxy intermediate.
Pyrazole Ring Formation: The phenoxy intermediate is then reacted with a suitable hydrazine derivative to form the pyrazole ring.
Introduction of the Carbonitrile Group:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-((4-Isopropylphenoxy)methyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-((4-Isopropylphenoxy)methyl)-1H-pyrazole-4-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-((4-Isopropylphenoxy)methyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-((4-Methylphenoxy)methyl)-1H-pyrazole-4-carbonitrile
- 1-((4-Ethylphenoxy)methyl)-1H-pyrazole-4-carbonitrile
- 1-((4-Propylphenoxy)methyl)-1H-pyrazole-4-carbonitrile
Uniqueness
1-((4-Isopropylphenoxy)methyl)-1H-pyrazole-4-carbonitrile is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group may enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and penetrate cells. This can result in distinct pharmacokinetic and pharmacodynamic properties compared to similar compounds with different substituents.
Propiedades
Fórmula molecular |
C14H15N3O |
|---|---|
Peso molecular |
241.29 g/mol |
Nombre IUPAC |
1-[(4-propan-2-ylphenoxy)methyl]pyrazole-4-carbonitrile |
InChI |
InChI=1S/C14H15N3O/c1-11(2)13-3-5-14(6-4-13)18-10-17-9-12(7-15)8-16-17/h3-6,8-9,11H,10H2,1-2H3 |
Clave InChI |
OCDMHSUSJBMNLD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)OCN2C=C(C=N2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



